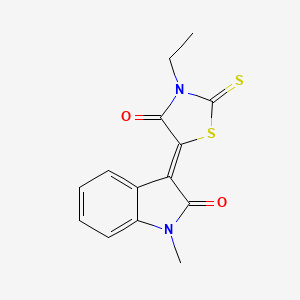

(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Beschreibung

The compound (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a structurally complex molecule featuring:

- A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) with a 3-ethyl substituent.

- An indol-2-one moiety substituted with a methyl group at the N1 position.

- A Z-configuration double bond linking the thiazolidinone and indole rings, critical for stereochemical activity .

Eigenschaften

IUPAC Name |

(5Z)-3-ethyl-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-3-16-13(18)11(20-14(16)19)10-8-6-4-5-7-9(8)15(2)12(10)17/h4-7H,3H2,1-2H3/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHAJMGLKGCOB-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.

Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or thiazolidinone rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with thiazolidinone and indole structures are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action for (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazolidinone ring could interact with thiol groups in proteins, while the indole moiety might engage in π-π stacking interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of thiazolidinone-indole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent-Driven Structural Comparison

Impact of Substituents :

- Ethyl vs.

- Fluorophenyl vs. Ethyl : Fluorine in the phenyl analog increases electronegativity, which may enhance binding to enzymatic targets (e.g., kinase inhibitors) but could reduce metabolic stability .

Key Findings :

- The fluorophenyl analog demonstrates superior anticancer activity due to fluorine’s electronegativity and improved DNA interaction .

- The phenylethyl-substituted analog shows reduced activity, likely due to steric hindrance limiting target binding .

Optimization Challenges :

- Solvent Choice: Ethanol or acetic acid under reflux achieves higher yields for cyclization (~70–80%) .

- Stereochemical Control : The Z-configuration is maintained using mild bases (e.g., sodium acetate) to prevent isomerization .

Biologische Aktivität

The compound (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structural components, including a thiazolidine ring and an indole moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in therapeutic applications against various diseases such as cancer and diabetes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 557.652 g/mol. The structure includes several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 557.652 g/mol |

| IUPAC Name | (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 617696-38-5 |

Research indicates that this compound may act as an inhibitor of various enzymes and receptors. Its interactions with biological macromolecules can modulate cellular pathways, which is crucial for its therapeutic potential. The specific mechanisms of action are still under investigation but may involve:

- Enzyme Inhibition : The compound has been shown to inhibit aldose reductase, an enzyme linked to diabetic complications.

- Receptor Binding : It may bind to specific receptors involved in cancer progression, potentially leading to anti-cancer effects.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, certain analogs have shown effectiveness against various cancer cell lines, including:

These results suggest that the compound's structural features play a critical role in its ability to inhibit cancer cell proliferation.

Antidiabetic Effects

The compound has also been evaluated for its potential antidiabetic properties. In vitro studies indicate that it can effectively inhibit aldose reductase, which is implicated in diabetic complications:

| Compound | IC50 (µM) | Comparison with Epalrestat |

|---|---|---|

| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | <0.05 | >5 times more potent than Epalrestat |

Case Studies

Several case studies have highlighted the biological activities of compounds related to (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one:

- Study on Aldose Reductase Inhibition : A recent study found that derivatives exhibited potent inhibition of aldose reductase with submicromolar IC50 values, suggesting their potential as therapeutic agents for diabetic complications .

- Anticancer Activity Investigation : Another study demonstrated that certain derivatives showed moderate to strong cytotoxic effects against multiple cancer cell lines, indicating their potential use in cancer therapy .

Q & A

Q. What are the key synthetic challenges in preparing (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example, the thiazolidinone ring formation often requires anhydrous conditions (e.g., DMF or ethanol) and catalysts like triethylamine . Yield optimization may involve continuous flow reactors for improved heat transfer and reduced side reactions . Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its Z-configuration?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR can resolve the Z-configuration via coupling constants and chemical shifts of olefinic protons and carbonyl groups. For example, the thioxo group at C2 typically appears at δ 160–170 ppm in C NMR .

- X-ray Crystallography: Definitive confirmation of stereochemistry and crystal packing can be achieved, as demonstrated for structurally similar indole-thiazolidinone hybrids .

- FT-IR: Stretching vibrations for C=O (1650–1750 cm) and C=S (1100–1250 cm) validate functional groups .

Q. What preliminary assays are recommended to screen this compound’s biological activity?

- Methodological Answer:

- Antimicrobial Screening: Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values determined at 24–48 hours .

- Anticancer Profiling: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations after 48-hour exposure .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s thioxo group for potential covalent binding .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with DNA topoisomerase II or tubulin, focusing on hydrogen bonding with the thioxo group and π-π stacking with the indole ring .

- MD Simulations: GROMACS can simulate binding stability over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

- QSAR Studies: Build regression models using descriptors like logP and polar surface area to correlate substituents (e.g., ethyl vs. cyclohexyl) with activity .

Q. What experimental strategies resolve contradictions in reported synthetic yields for similar thiazolidinone-indole hybrids?

- Methodological Answer:

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio) in a central composite design .

- Comparative Analysis: Replicate protocols from conflicting studies (e.g., vs. 2) while monitoring intermediates via TLC or HPLC to identify critical steps .

- Mechanistic Probes: Use O isotopic labeling to trace carbonyl group formation and identify hydrolysis side reactions .

Q. How does the substitution pattern (e.g., ethyl vs. benzyl groups) influence this compound’s pharmacokinetic properties?

- Methodological Answer:

- In Vitro ADMET: Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 monolayers .

- LogP Measurement: Shake-flask method or HPLC retention times to compare lipophilicity; ethyl groups typically reduce logP by ~0.5 units vs. benzyl .

- Plasma Protein Binding: Equilibrium dialysis to quantify albumin binding, which correlates with substituent hydrophobicity .

Q. What advanced techniques characterize tautomeric equilibria between thioxo and thiol forms in this compound?

- Methodological Answer:

- Variable-Temperature NMR: Monitor chemical shift changes in DMSO-d across 25–80°C to detect tautomerization .

- Raman Spectroscopy: Identify S-H stretching (2500–2600 cm) in the thiol form, absent in the thioxo tautomer .

- DFT Calculations: Gaussian 09 can calculate relative energies of tautomers and predict dominant forms in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.